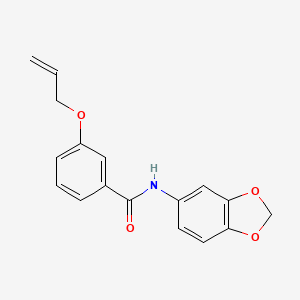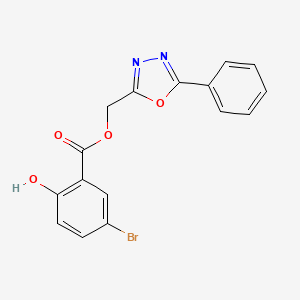
3-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide
Übersicht
Beschreibung
3-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide, also known as ABD, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. ABD is an allyl ether derivative of benzodioxole and benzamide, and it has been found to have significant biological activity.
Wirkmechanismus
The mechanism of action of 3-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, angiogenesis, and apoptosis. This compound has been found to inhibit the expression of various genes that are involved in these pathways, including VEGF, Bcl-2, and MMP-2.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins. This compound has also been found to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. It has also been extensively studied for its potential use in various scientific research applications, which makes it a well-established compound for use in lab experiments.
One of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that this compound has not been extensively studied for its potential side effects, which could limit its use in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 3-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide. One area of research is to further elucidate its mechanism of action, which could lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another area of research is to optimize its use in lab experiments by identifying its optimal dosage and administration route. Finally, future research could focus on the development of new derivatives of this compound with improved efficacy and reduced side effects.
Wissenschaftliche Forschungsanwendungen
3-(allyloxy)-N-1,3-benzodioxol-5-ylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is in the field of cancer treatment. This compound has been found to have significant anticancer activity against a wide range of cancer cell lines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to cancer treatment, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective effects by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, which are associated with the development of these diseases.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-2-8-20-14-5-3-4-12(9-14)17(19)18-13-6-7-15-16(10-13)22-11-21-15/h2-7,9-10H,1,8,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHQFMZQKOTWFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399790.png)
![1-methyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4399797.png)

![N~2~-(1-adamantylacetyl)-N~1~-[2-(4-morpholinyl)ethyl]alaninamide](/img/structure/B4399813.png)

![3-[(1,3-benzodioxol-5-ylamino)carbonyl]phenyl acetate](/img/structure/B4399827.png)

![2-{[4-allyl-5-(methoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4399841.png)
![3-{4-[3-(trifluoromethyl)phenoxy]butyl}-4(3H)-quinazolinone](/img/structure/B4399855.png)
![1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4399863.png)
![2-[(2-cyanophenyl)thio]-N-methyl-N-phenylbenzamide](/img/structure/B4399868.png)
![4-[3-(2-chloro-3,6-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4399871.png)
![2-(4-chloro-3-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4399877.png)